molecular formula C16H19N3O3S B6626232 2-[[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]-N-phenylacetamide

2-[[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]-N-phenylacetamide

Cat. No.: B6626232
M. Wt: 333.4 g/mol
InChI Key: YAWUPFUYGFRHDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[5-(Oxan-4-yl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]-N-phenylacetamide is a synthetic organic compound featuring a unique combination of oxadiazole and oxane rings

Properties

IUPAC Name

2-[[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c20-15(17-13-4-2-1-3-5-13)11-23-10-14-18-16(22-19-14)12-6-8-21-9-7-12/h1-5,12H,6-11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWUPFUYGFRHDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NC(=NO2)CSCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]-N-phenylacetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The oxadiazole ring can undergo reduction to form amines using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The phenylacetamide moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: LiAlH₄, sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nitrating agents

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated, nitrated derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, 2-[[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]-N-phenylacetamide has potential as a pharmacophore in drug design. The oxadiazole ring is known for its bioactivity, and the compound could be explored for antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. The presence of the oxadiazole ring, which is found in several drugs, suggests it may interact with biological targets effectively.

Industry

Industrially, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of 2-[[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]-N-phenylacetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The oxadiazole ring can act as a hydrogen bond acceptor, potentially interacting with active sites of enzymes or binding pockets of receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[5-(Oxan-4-yl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]-N-methylacetamide
  • 2-[[5-(Oxan-4-yl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]-N-ethylacetamide

Uniqueness

Compared to similar compounds, 2-[[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]-N-phenylacetamide stands out due to the presence of the phenyl group, which can enhance its interaction with aromatic amino acids in proteins, potentially increasing its biological activity. The combination of oxadiazole and oxane rings also provides a unique scaffold for further chemical modifications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.